molecular formula C23H21N3O5 B11285682 2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B11285682
M. Wt: 419.4 g/mol
InChI Key: HMTUDRAHQGIGTA-UHFFFAOYSA-N
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Description

2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazolidinone core, and a methoxyphenyl group

Preparation Methods

The synthesis of 2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-containing reagent reacts with the imidazolidinone intermediate.

    Introduction of the methoxyphenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the imidazolidinone core.

Industrial production methods may involve optimization of these steps to improve yield, reduce reaction time, and minimize the use of hazardous reagents.

Chemical Reactions Analysis

2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazolidinone core can be reduced to form imidazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and imidazolidinone core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar compounds to 2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide include:

    2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-hydroxyphenyl)acetamide: This compound has a hydroxy group instead of a methoxy group, which may affect its reactivity and biological activity.

    2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide: This compound has a chloro group, which can influence its chemical properties and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21N3O5

Molecular Weight

419.4 g/mol

IUPAC Name

2-[3-(furan-2-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H21N3O5/c1-30-18-11-9-16(10-12-18)24-21(27)14-20-22(28)26(17-6-3-2-4-7-17)23(29)25(20)15-19-8-5-13-31-19/h2-13,20H,14-15H2,1H3,(H,24,27)

InChI Key

HMTUDRAHQGIGTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

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